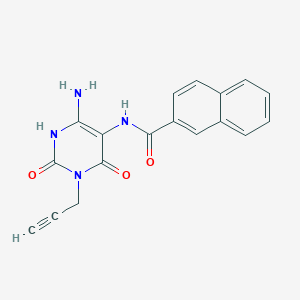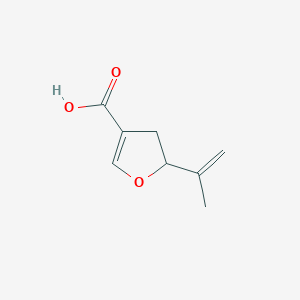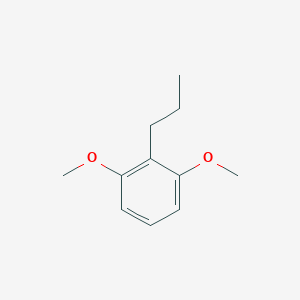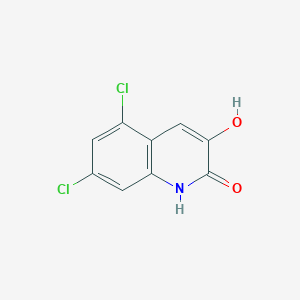
5,7-dichloro-3-hydroxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dichloro-3-hydroxyquinolin-2(1H)-one, also known as DCQ, is a heterocyclic organic compound that belongs to the quinolone family. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one is not fully understood. However, studies have shown that it inhibits the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound also induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it suitable for use in different experimental conditions. However, this compound has some limitations for lab experiments. It is toxic at high concentrations and can cause DNA damage. Therefore, caution should be taken when handling this compound in the laboratory.
Direcciones Futuras
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has great potential for future research in various fields. Some possible future directions include:
1. Development of this compound derivatives with improved pharmacological properties.
2. Investigation of the mechanism of action of this compound in different biological systems.
3. Study of the potential of this compound in the treatment of other diseases such as viral infections and autoimmune disorders.
4. Exploration of the use of this compound in combination with other drugs for the treatment of cancer.
5. Evaluation of the toxicity and safety of this compound in animal models.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. It has potential applications in medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in the treatment of various diseases.
Métodos De Síntesis
5,7-dichloro-3-hydroxyquinolin-2(1H)-one can be synthesized by the reaction of 5,7-dichloro-8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. This reaction yields this compound as a yellow crystalline solid with a melting point of 240-242 °C.
Aplicaciones Científicas De Investigación
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antimicrobial, and antifungal activities. This compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
176170-12-0 |
|---|---|
Fórmula molecular |
C9H5Cl2NO2 |
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
5,7-dichloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(13)9(14)12-7(5)2-4/h1-3,13H,(H,12,14) |
Clave InChI |
BYQGONOAAITQHT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |
SMILES canónico |
C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |
Sinónimos |
5,7-dichloro-3-hydroxyquinolin-2(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




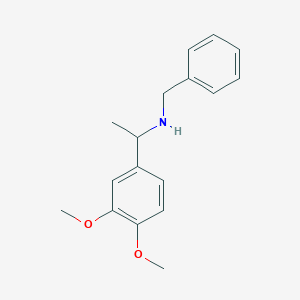
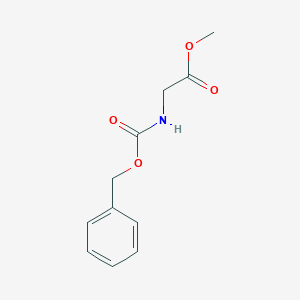
![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)
![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)
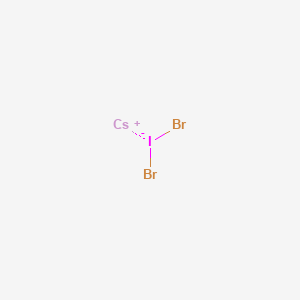
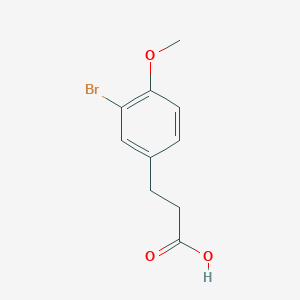
![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)
![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)
